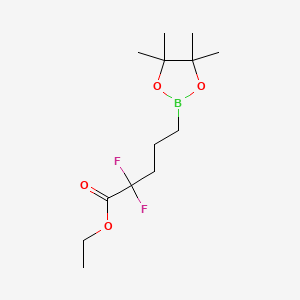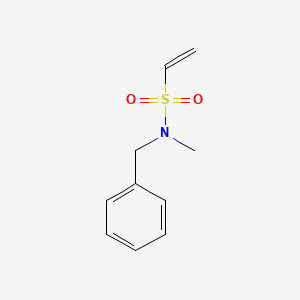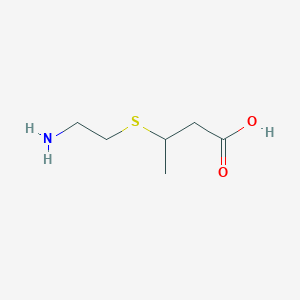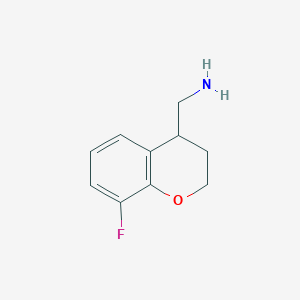
(8-Fluorochroman-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Fluorination: Introduction of the fluorine atom at the 8th position is achieved using fluorinating agents such as Selectfluor.
Reduction: The reduction of the double bond in the benzopyran ring is carried out using hydrogenation catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of (8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and high-throughput screening can optimize reaction conditions and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, sodium cyanoborohydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
(8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the methanamine group facilitates its interaction with biological molecules. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (8-chloro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine
- (8-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine
- (8-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine
Uniqueness
Compared to its analogs, (8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development and other applications.
Propiedades
Fórmula molecular |
C10H12FNO |
|---|---|
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanamine |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-3,7H,4-6,12H2 |
Clave InChI |
UPUJBZAIPITGRY-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C1CN)C=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride](/img/structure/B13566364.png)
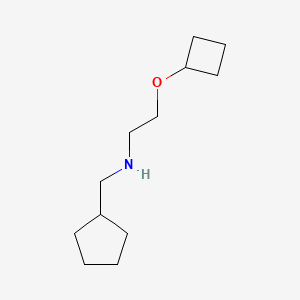
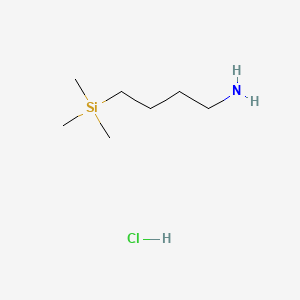
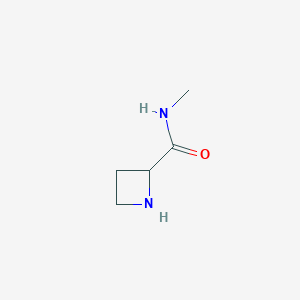

![5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B13566409.png)
![Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate](/img/structure/B13566415.png)

